molecular formula C9H8FNO2 B1405861 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile CAS No. 1448674-05-2

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile

Cat. No.: B1405861
CAS No.: 1448674-05-2
M. Wt: 181.16 g/mol
InChI Key: YDTVKCOARXOARR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile is a fluorinated aromatic nitrile derivative characterized by a hydroxyethoxy substituent in the para position relative to the nitrile group. This compound has garnered attention in medicinal chemistry, particularly as a structural motif in enzyme inhibitors. Evidence from a 2014 study highlights its role as a lead compound in Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibition, where the 2-hydroxyethoxy group was retained in the para position during optimization of alkyl substituents at the R1 position (n-butyl vs. cyclopentyl) . Its planar molecular geometry (as inferred from analogues like 2-fluoro-4-hydroxybenzonitrile in ) facilitates intermolecular interactions, which may contribute to biological activity .

Properties

IUPAC Name

2-fluoro-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-5-8(13-4-3-12)2-1-7(9)6-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVKCOARXOARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-nitrobenzonitrile with ethylene glycol under basic conditions to introduce the hydroxy-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various biochemical reactions. The fluoro group enhances the compound’s stability and bioavailability. These interactions can modulate cellular pathways and exert biological effects.

Comparison with Similar Compounds

Key Findings :

  • Substituent Position and Size : In the MtGS study (), replacing the para 2-hydroxyethoxy group with meta substituents (e.g., compound 27) retained inhibitory activity (IC50 = 0.38 µM), suggesting flexibility in positional placement for certain targets. However, linear alkyl groups (e.g., n-butyl) at the R1 position were preferred over bulkier cyclopentyl groups .
  • Electronic Effects: The electron-withdrawing trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzonitrile () enhances stability but may reduce solubility compared to the hydroxyethoxy analogue.
  • Biological vs. Material Applications : Thiophene-based derivatives () exhibit solvent-dependent photophysical properties, highlighting the role of substituents in optoelectronic applications. In contrast, the hydroxyethoxy group in the lead MtGS inhibitor emphasizes pharmacological relevance .

Physicochemical Properties

  • However, the hydroxy group’s hydrogen-bonding capability likely lowers the melting point compared to non-polar substituents .
  • Synthetic Routes : Synthesis often involves palladium-catalyzed cross-coupling (e.g., trimethylsilylacetylene addition in ) or nucleophilic substitution (e.g., ethylene chlorohydrin in ) .

Biological Activity

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile, a compound with the CAS number 1448674-05-2, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a fluorine atom and a hydroxyethoxy group attached to a benzonitrile moiety. The presence of these functional groups influences its solubility, lipophilicity, and interaction with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile exhibit antiviral activity. For instance, derivatives based on benzonitrile structures have shown efficacy against various viruses, including hepatitis C and the tobacco mosaic virus (TMV) .

CompoundTarget VirusEC50 (μM)Reference
2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrileTMV0.96
Benzimidazole derivativeHCV NS5B0.54

The mechanism by which 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile exerts its biological effects primarily involves its interaction with specific molecular targets. For example, it may inhibit viral replication by interfering with viral proteins or pathways critical for viral life cycles . The compound's ability to form hydrogen bonds due to the hydroxy group enhances its binding affinity to target proteins.

Study on PD-L1 Inhibition

In a study focusing on immune checkpoint inhibitors, compounds structurally related to 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile were evaluated for their ability to disrupt the PD-1/PD-L1 interaction. The findings revealed that these compounds could effectively inhibit PD-L1 with low nanomolar IC50 values, suggesting potential applications in cancer therapy .

Toxicology and Safety Profile

Toxicological assessments have been conducted on similar compounds to evaluate their safety profiles. In vitro studies demonstrated that while some derivatives exhibited cytotoxicity at high concentrations, they maintained a favorable therapeutic index in lower concentrations . This highlights the importance of dosage in maximizing therapeutic benefits while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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